molecular formula C14H15NO5 B1459214 (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid CAS No. 1573547-27-9

(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid

Cat. No. B1459214
CAS RN: 1573547-27-9
M. Wt: 277.27 g/mol
InChI Key: ORUGOQCXPXKSBK-UHFFFAOYSA-N
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Description

“(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid” is a chemical compound with the CAS number 1674390-14-7 . It is also known as "3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 277.28 . Other properties such as melting point, boiling point, and density are not available from the search results .

Scientific Research Applications

Chemistry and Biological Activity

The compound (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid, a derivative of 3-benzazepines, exhibits a range of biological activities. Investigations into the structure-activity relationships of 3-benzazepines have highlighted their cytotoxic properties against human promyelotic leukemia HL-60 cells. Among these compounds, certain derivatives displayed significant cytotoxicity, with activities surpassing that of dopamine. These findings suggest potential for anticancer applications. Additionally, the ability of some 3-benzazepine derivatives to form complexes with DNA and their effects on the multidrug resistance P-glycoprotein efflux pump indicate potential applications in reversing drug resistance in cancer therapy. The inhibition of reverse transcriptase by cytotoxic 3-benzazepines further underscores their potential in treating viral infections like leukemia (Kawase, Saito, & Motohashi, 2000).

Synthetic Utilities

The synthesis of benzazepines, including this compound, from o-phenylenediamines demonstrates the versatility of these compounds in generating a variety of biologically active molecules. The review of methods for synthesizing benzazepines underscores their significance in medicinal chemistry, providing a foundation for developing new therapeutics (Ibrahim, 2011).

Antioxidant Capacity

The study of benzazepines' antioxidant capacity, although not directly mentioning this compound, highlights the broader potential of benzazepines in contributing to antioxidant research. Understanding the mechanisms of antioxidant activity could lead to applications in preventing oxidative stress-related diseases (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Advanced Oxidation Processes

The exploration of advanced oxidation processes for degrading organic pollutants, including pharmaceuticals, suggests potential environmental applications for benzazepine derivatives. While the specific compound of interest is not directly studied, the broader field of research indicates the importance of understanding how such compounds can be broken down in water treatment processes, potentially mitigating environmental contamination (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-19-11-5-9-3-4-15(8-14(17)18)13(16)7-10(9)6-12(11)20-2/h3-6H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUGOQCXPXKSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
Reactant of Route 2
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(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
Reactant of Route 3
(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
Reactant of Route 4
(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
Reactant of Route 5
(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
Reactant of Route 6
(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid

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